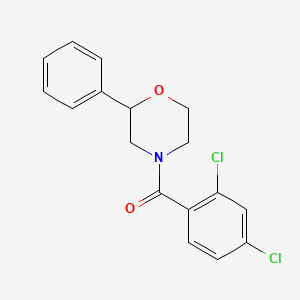

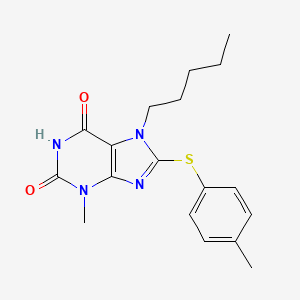

(2,4-Dichlorophenyl)(2-phenylmorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a similar compound, “(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone”, has been reported . The synthesis involved a mixture of 2-((4-bromo-2,6-dichlorophenyl)amino)benzoic acid, morpholine, and other reagents, stirred for 3 hours. The product was obtained as a white solid with a yield of 83.8% .

Molecular Structure Analysis

The molecular structure of a similar compound, “(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone”, has been studied . The molecule adopts a non-planar geometry with a dihedral angle of 59.3 between the two substituted benzene .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

- Synthesis and Biological Activities : A study on the synthesis, characterization, and evaluation of biological activities of certain bicyclo methanone derivatives, which include similar structural motifs to (2,4-Dichlorophenyl)(2-phenylmorpholino)methanone, demonstrated antimicrobial and antioxidant activities. These compounds were synthesized via an aqueous phase catalyzed reaction and exhibited significant biological potential against various bacterial and fungal species (Thirunarayanan, 2016).

Anticancer Potential

- Mechanism of Action in Cancer Cells : Research on a phenstatin family member, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, revealed potent cytotoxicity against tumor cell lines by inducing G2/M phase cell cycle arrest and apoptosis. This study's insights into the mechanisms underlying cytotoxicity might reflect the broader therapeutic potential of structurally related compounds, including this compound in cancer treatment (Magalhães et al., 2013).

Anti-tubercular Agents

- Anti-mycobacterial Agents : A synthesis report on phenyl cyclopropyl methanones, through reactions of aryl alcohols with specific ketones, demonstrated activity against M. tuberculosis strains. These findings suggest the potential of related methanone compounds in developing new anti-tubercular agents (Dwivedi et al., 2005).

Anti-inflammatory Activity

- p38 MAP Kinase Inhibition : The synthesis and evaluation of 4-aminobenzophenones, including a novel class with significant anti-inflammatory activity, underscore the therapeutic potential of methanone derivatives in inhibiting proinflammatory cytokines and selectively targeting p38 MAP kinase. This suggests possible applications of this compound in the treatment of inflammation-related disorders (Ottosen et al., 2003).

Future Directions

The future directions for research on “(2,4-Dichlorophenyl)(2-phenylmorpholino)methanone” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential biological activities could be investigated. Indole derivatives, which are structurally similar, have been found to have diverse biological activities, suggesting potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withHemoglobin subunit alpha and Hemoglobin subunit beta .

Biochemical Pathways

Related compounds have been associated with thechlorocatechol oxidative pathway , which converts 3-chloro- and 3,5-dichlorocatechol to maleylacetate and chloromaleylacetate, respectively .

Pharmacokinetics

It’s worth noting that similar compounds have shown that increases in dose led to proportionate increases in the maximum blood substance concentration . The times during which substances were detectable in blood were determined: values were 72 h for 2- (4-amino-3,5-dichlorophenyl)-2- (isopropylamino)ethanol and more than 96 h for 2- (4-amino-3,5-dichlorophenyl)-2- ( tert -amylamino)ethanol .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity .

Molecular Mechanism

The molecular mechanism of action of (2,4-Dichlorophenyl)(2-phenylmorpholino)methanone is not well-defined. It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

(2,4-dichlorophenyl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO2/c18-13-6-7-14(15(19)10-13)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCUGOLAHOHCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)

![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)

![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)

![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)

![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)

![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)

![2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2453446.png)